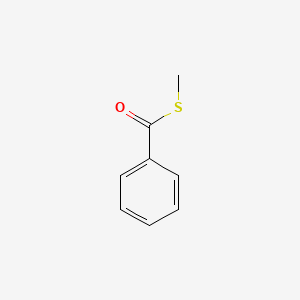

S-Methyl benzenecarbothioate

Descripción general

Descripción

S-Methyl benzenecarbothioate: is an organic compound belonging to the class of benzoic acids and derivatives. It is characterized by the presence of a carboxylic acid substituent attached to a benzene ring. The compound is known for its distinctive cabbage, garlic, and potato-like taste .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: S-Methyl benzenecarbothioate can be synthesized through the esterification of benzenecarbothioic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of benzenecarbothioic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the reaction by-products and unreacted starting materials .

Análisis De Reacciones Químicas

Radical-Mediated Cyclization Reactions

S-Methyl benzenecarbothioate participates in tin-free radical generation and cyclization processes. When reacted with benzenethiol under radical conditions, it generates carbamoyl radicals through intramolecular substitution at sulfur. These radicals undergo:

-

5-exo cyclization to form pyrrolidinones.

-

4-exo cyclization to yield azetidinones (less favored due to ring strain) .

Key Observations

-

N-Benzyl-substituted derivatives favor 5-exo pathways.

-

N-Tosyl-substituted analogs undergo β-elimination to release tosyl radicals, forming isocyanates as side products .

Addition Reactions with Alkenes

In the presence of acylsulfenyl iodides (RCOSI), this compound reacts with alkenes to form iodinated sulfides. For example:

-

Reaction with 1-hexene (4a) produces a mixture of:

| Substrate | Product (Major) | Yield (%) | Regioselectivity Ratio (6:7) |

|---|---|---|---|

| 1-Hexene | 6aa + 7aa | 22 | ~1:1 |

| trans-2-Butene | threo-6ag + erythro-7ag | 35 | ~2:1 (thermodynamic control) |

Mechanistic Insights

-

Proceeds via episulfuranes or episulfonium ion intermediates .

-

Regioselectivity is temperature-dependent, favoring thermodynamically stable isomers at higher temperatures .

Sulfonation and Electrophilic Aromatic Substitution

The benzene ring undergoes sulfonation under acidic conditions, though direct data for this compound is limited. Analogous methylbenzene sulfonation trends suggest:

-

Directing Effects : The thiomethyl (-SCH₃) group is ortho/para-directing but deactivates the ring due to electron-withdrawing effects .

-

Reversibility : Sulfonic acid groups may detach and reattach, favoring para isomers at elevated temperatures .

Oxidative Transformations

The thiocarbonyl group is susceptible to oxidation:

-

Peracid Oxidation : Likely converts the thiocarbonyl (C=S) to carbonyl (C=O), forming methyl benzoate.

-

Alkaline Permanganate : Side-chain oxidation could cleave the thiomethyl group, yielding benzoic acid derivatives .

Hydrogenolysis and Reduction

Though not explicitly documented for this compound, analogous thioesters undergo:

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide Development

S-Methyl benzenecarbothioate is primarily recognized for its role as a precursor in the synthesis of acibenzolar-S-methyl, a systemic fungicide. Unlike traditional fungicides, acibenzolar-S-methyl does not directly kill fungi; instead, it activates the plant's natural defense mechanisms. This compound induces systemic acquired resistance (SAR) in crops, enhancing their ability to fend off diseases such as those caused by Pyricularia oryzae in rice .

Usage and Efficacy

- Crops Treated : Registered for use on various crops including cotton, sunflower, and sorghum as seed treatments, and on a wide range of vegetable crops through direct spraying.

- Mechanism of Action : The compound is hydrolyzed in plants to form the active carboxylic acid metabolite, which triggers the production of pathogenesis-related proteins . This mechanism allows for protection against future disease rather than curing existing infections.

Market Trends

The usage of acibenzolar-S-methyl has shown a steady increase since its introduction in 2000, with annual applications not exceeding 8000 lb (3600 kg) in the U.S., indicating its niche but growing role in sustainable agriculture .

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that compounds related to this compound may exhibit biological activities beyond agricultural use. For instance, studies have explored its derivatives as potential inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1), which is implicated in cancer progression and immune regulation .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of S-Methyl benzenecarbothioate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparación Con Compuestos Similares

- S-Methyl thiobenzoate

- Thiobenzoic acid S-methyl ester

- Methyl thiobenzoate

- S-Methyl benzothioate

Comparison: S-Methyl benzenecarbothioate is unique among its similar compounds due to its distinctive taste and odor. While other compounds in this class may share similar chemical structures, this compound’s specific sensory properties make it particularly valuable in the flavor and fragrance industry .

Actividad Biológica

S-Methyl benzenecarbothioate, also known as S-methyl thiobenzoate or methyl thiobenzoate, is a sulfur-containing organic compound with the formula . This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and possibly anti-inflammatory properties. The following sections delve into the biological activity of this compound, supported by research findings and data.

- Molecular Formula :

- Molecular Weight : 152.214 g/mol

- CAS Registry Number : 5925-68-8

- IUPAC Name : Benzenecarbothioic acid, S-methyl ester

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing varying degrees of effectiveness.

Antibacterial Activity

A study highlighted the compound's efficacy against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for different strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 39.68 |

| Escherichia coli | 2.45 - 19.84 |

| Pseudomonas aeruginosa | Moderate activity |

| Bacillus cereus | Not tested |

The compound's activity against E. coli varied significantly among different strains, suggesting a potential for resistance development in some isolates .

Antifungal Activity

In antifungal assays, this compound displayed limited activity against clinical isolates of Candida species. Most tested compounds showed MIC values exceeding 50 µg/mL, with only one strain demonstrating notable sensitivity (MIC of 9.92 µg/mL) .

The biological activity of this compound can be attributed to its ability to interact with microbial cell components. The presence of sulfur in its structure may facilitate binding to essential enzymes or disrupt cellular processes in pathogens.

Case Studies and Research Findings

- Antimicrobial Screening : A comprehensive study evaluated the antimicrobial properties of various thioester derivatives, including this compound. The study concluded that while some derivatives exhibited promising antibacterial effects, others were ineffective against specific strains .

- Chemical Versatility : The compound's ability to form complexes with transition metals was investigated, suggesting its potential role as a ligand donor in biological systems .

- Comparative Analysis : In a comparative study on related compounds, it was found that this compound's structural features contributed to its biological activity profile, making it a candidate for further pharmacological exploration .

Propiedades

IUPAC Name |

S-methyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVWTMCUTHKGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207978 | |

| Record name | S-Methyl thiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | S-Methyl benzenecarbothioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | S-Methyl benzothioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 22.00 mm Hg | |

| Record name | S-Methyl benzenecarbothioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in oil and alcohol | |

| Record name | S-Methyl benzothioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | S-Methyl benzothioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/510/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5925-68-8 | |

| Record name | S-Methyl thiobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl thiobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl thiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl thiobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYL THIOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV2YT5FVUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | S-Methyl benzenecarbothioate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.